7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine
Overview
Description
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound with the CAS Number: 62140-78-7 . It has a molecular weight of 196.16 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H8N2O4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2,9H2 .Scientific Research Applications
Fluorescent Probes for Biological Systems
A significant application of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine derivatives is in the development of fluorescent probes for biological systems. For instance, the compound has been utilized in creating a mitochondria-targeted fluorescent probe for hydrogen sulfide, showcasing an ability for turn-on fluorescence with a 68-fold enhancement. This probe demonstrates low cytotoxicity and good selectivity, making it suitable for intracellular imaging to investigate biological functions and pathological roles of hydrogen sulfide in living systems (Pak et al., 2016).
Antibacterial Properties
Another research direction involves synthesizing new derivatives to explore their antibacterial properties. Studies have shown that certain derivatives exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. This activity is particularly noted in derivatives with lipophilic groups, suggesting a potential pathway for developing new antibacterial agents (Al-Hiari et al., 2007).
Catalysis and Chemical Transformations
The compound has also been applied in catalysis and chemical transformations. For example, a study highlighted its role in the nonheme iron-mediated amination of C(sp3)-H bonds, presenting an efficient pathway for the amination of hydrocarbons and steroids. This catalytic process leverages the unique chemical structure of this compound derivatives to facilitate the introduction of amino compounds, which are pivotal in the synthesis of drugs and biologically active molecules (Liu et al., 2013).
Inhibiting Glutathione S-Transferase (GST)
Furthermore, selected derivatives of this compound have shown to be effective inhibitors of glutathione S-transferase (GST) P1-1, an enzyme involved in cellular resistance to anticancer drugs. This inhibition has demonstrated potent cytotoxic activity in various cancer cell lines, indicating the therapeutic potential of these compounds in overcoming drug resistance and promoting apoptosis in tumor cells (Turella et al., 2005).
Future Directions
Mechanism of Action
Target of Action
It has been reported to exhibit significant antibacterial activity againstBacillus subtilis and Escherichia coli .
Biochemical Pathways
Its antibacterial activity suggests that it may interfere with bacterial growth and proliferation, potentially affecting pathways related to cell wall synthesis, protein synthesis, or DNA replication .
Result of Action
It has been reported to inhibit bacterial biofilm growth, suggesting that it may disrupt cellular structures or processes essential for biofilm formation .
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLCYUDKBMTETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345800 | |
Record name | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62140-78-7 | |
Record name | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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